physicochemical properties of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate
physicochemical properties of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate
Executive Summary
This technical guide provides a comprehensive overview of the known and predicted . Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes structural information, core physical properties, spectroscopic data, and safety protocols. While experimental data for this specific compound is limited in public literature, this guide establishes a robust profile through structural analogy, predictive methodologies, and established analytical protocols. The methodologies for determining critical parameters such as solubility and lipophilicity (logP) are detailed, providing a practical framework for empirical validation. The structural motif of a substituted phenylcyclopropane is significant in medicinal chemistry, and understanding the properties of this model compound can inform the design and development of more complex molecules.
Compound Identification and Structure
Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate is a derivative of cyclopropanecarboxylic acid, featuring a 4-fluorophenyl group attached to the C1 position of the cyclopropane ring and a methyl ester functional group.
Chemical Structure
The structure consists of a strained three-membered cyclopropane ring, which imparts unique conformational and electronic properties. The 4-fluorophenyl group introduces aromaticity and a polar C-F bond, while the methyl ester group provides a site for hydrogen bond acceptance and potential hydrolysis.
Caption: 2D representation of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate.
Nomenclature and Identifiers
| Identifier | Value | Reference |
| IUPAC Name | methyl 1-(4-fluorophenyl)cyclopropanecarboxylate | [1] |
| CAS Number | 943111-83-9 | [1][2] |
| Molecular Formula | C₁₁H₁₁FO₂ | [1][3] |
| Molecular Weight | 194.21 g/mol | [1] |
| InChI Key | PYHCKEAPWABESH-UHFFFAOYSA-N | [1] |
| Synonyms | METHYL 1-(4-FLUOROPHENYL)CYCLOPROPANECARBOXYLATE | [2] |
Core Physicochemical Properties
The physicochemical properties of a compound are critical predictors of its behavior in both chemical and biological systems. They influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles in drug development.
| Property | Value | Comments | Reference |
| Physical State | Solid-Liquid Mixture | Reported by one supplier; requires empirical confirmation. | [1] |
| Melting Point | Data not available | Expected to be a low-melting solid or oil at room temperature. | [1][2] |
| Boiling Point | Data not available | Expected to be >200 °C at atmospheric pressure. | [2] |
| Solubility | Data not available | Predicted to be soluble in organic solvents like DMSO, DMF, methanol, and ethyl acetate; poorly soluble in water. | [2] |
| logP (calc.) | ~2.5 - 3.5 | Predicted value. A positive logP indicates higher lipophilicity. | |
| pKa | Not Applicable | As a neutral ester, it lacks a readily ionizable proton for typical pKa determination. |
Solubility Profile
Theoretical Basis: The principle of "like dissolves like" governs solubility.[4] This compound possesses both polar (ester, C-F bond) and non-polar (phenyl and cyclopropyl rings) regions. The large non-polar surface area suggests that its solubility in water will be low. However, it is expected to be readily soluble in common organic solvents.
Experimental Causality: Determining the solubility profile is fundamental for designing reaction conditions, purification strategies (like recrystallization), and formulations for biological assays. A systematic approach using a panel of solvents with varying polarities provides a comprehensive understanding.
A detailed, standardized protocol for determining solubility is provided in Section 6.1 .
Caption: Workflow for preliminary solubility assessment.
Lipophilicity: Partition Coefficient (logP)
Theoretical Basis: The n-octanol/water partition coefficient (P) is a measure of a compound's differential solubility between these two immiscible phases.[5] It is expressed as a logarithm (logP) and is a key indicator of lipophilicity ("fat-loving") versus hydrophilicity ("water-loving").[6]
-
logP < 0: More hydrophilic
-
logP > 0: More lipophilic
Importance in Drug Development: Lipophilicity profoundly affects a drug candidate's ability to cross cell membranes, bind to plasma proteins, and reach its target. A logP value between 1 and 3 is often considered a good starting point for oral bioavailability, though this is highly dependent on the specific target and molecular class.[7]
Experimental Causality: The shake-flask method, while traditional, remains the gold standard for its accuracy in determining logP.[5] It directly measures the concentration of the analyte in each phase after equilibrium is reached, providing a definitive value. High-performance liquid chromatography (HPLC) offers a faster, alternative method.[8]
A detailed protocol for the shake-flask method is provided in Section 6.2 .
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the identity, structure, and purity of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[9] Based on established chemical shift principles, the following signals can be predicted for Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate.[10][11]
Predicted ¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.2 - 7.4 | Multiplet (dd) | 2H | Ar-H (ortho to F) | Aromatic protons adjacent to the electron-withdrawing fluorine atom are deshielded. |
| ~ 6.9 - 7.1 | Multiplet (t) | 2H | Ar-H (meta to F) | Aromatic protons coupled to both the other aromatic protons and the fluorine atom. |
| ~ 3.7 | Singlet | 3H | -OCH₃ | Protons of the methyl ester group are deshielded by the adjacent oxygen. |
| ~ 1.6 - 1.8 | Multiplet | 2H | Cyclopropyl-H | Diastereotopic protons on the cyclopropane ring adjacent to the phenyl group. |
| ~ 1.2 - 1.4 | Multiplet | 2H | Cyclopropyl-H | Diastereotopic protons on the cyclopropane ring adjacent to the ester group. |
Predicted ¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 173 | C=O (Ester) | Carbonyl carbon, highly deshielded. |
| ~ 162 (d, ¹JCF ≈ 245 Hz) | Ar-C (C-F) | Aromatic carbon directly bonded to fluorine, shows characteristic large coupling constant. |
| ~ 135 | Ar-C (ipso) | Quaternary aromatic carbon attached to the cyclopropane ring. |
| ~ 130 (d, ³JCF ≈ 8 Hz) | Ar-CH (ortho to F) | Aromatic CH carbons ortho to the fluorine. |
| ~ 115 (d, ²JCF ≈ 21 Hz) | Ar-CH (meta to F) | Aromatic CH carbons meta to the fluorine. |
| ~ 52 | -OCH₃ | Methyl carbon of the ester. |
| ~ 35 | C (ipso) | Quaternary carbon of the cyclopropane ring. |
| ~ 18 | CH₂ | Methylene carbons of the cyclopropane ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[12]
Predicted Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3100 - 3000 | C-H Stretch | Aromatic & Cyclopropyl C-H |
| ~ 2950 | C-H Stretch | Aliphatic (Methyl) C-H |
| ~ 1725 | C=O Stretch | Ester Carbonyl (Strong, Sharp) |
| ~ 1600, 1500 | C=C Stretch | Aromatic Ring |
| ~ 1250 - 1100 | C-O Stretch | Ester C-O |
| ~ 1220 | C-F Stretch | Aryl Fluoride |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.
-
Expected Molecular Ion (M⁺): m/z = 194.07, corresponding to the molecular formula C₁₁H₁₁FO₂.
-
High-Resolution MS (HRMS): Would provide an exact mass measurement to confirm the elemental composition.
Synthesis and Potential Applications
While specific synthetic routes for this exact methyl ester are not widely published, its structure can be achieved through standard organic chemistry transformations. A plausible route involves the esterification of the corresponding carboxylic acid, 1-(4-fluorophenyl)cyclopropanecarboxylic acid[13], which can be synthesized from precursors like 1,1-cyclopropanedicarboxylic acid and 4-fluoroaniline.[14]
The true value of this compound lies in its role as a structural building block. The 1-phenylcyclopropane motif is of significant interest in medicinal chemistry. A structurally related compound, Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane carboxylate , is a key intermediate in the synthesis of Cabozantinib [15][16][17], a potent tyrosine kinase inhibitor used in cancer therapy. This highlights the potential utility of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate and its derivatives in the construction of biologically active molecules.
Safety and Handling
Based on data for the compound and structurally similar molecules, appropriate safety precautions must be observed.[1]
GHS Hazard Information:
| Hazard Code | Statement | Pictogram |
| H302 | Harmful if swallowed | GHS07 (Harmful) |
| H315 | Causes skin irritation | GHS07 (Irritant) |
| H319 | Causes serious eye irritation | GHS07 (Irritant) |
| H335 | May cause respiratory irritation | GHS07 (Irritant) |
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[18]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.[19]
-
Storage: Store in a tightly sealed container in a dry, cool place.[3] Recommended storage temperature is room temperature.[1]
-
Incompatibilities: Avoid strong oxidizing agents and strong bases.[18]
Experimental Protocols
The following protocols describe standard, validated methods for determining key physicochemical properties.
Protocol: Determination of Solubility
This protocol provides a semi-quantitative assessment of solubility in various solvents.
-
Preparation: Label a series of small glass vials, one for each solvent to be tested (e.g., Water, Methanol, Ethyl Acetate, Dichloromethane, DMSO).
-
Aliquot Compound: Accurately weigh approximately 2-5 mg of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate into each vial.
-
Solvent Addition: Add the selected solvent to the first vial in 100 µL increments.
-
Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds.
-
Observation: Visually inspect the solution against a contrasting background for any undissolved solid particles.
-
Titration: Continue adding solvent in increments up to a total volume of 1 mL. Record the volume at which complete dissolution occurs.
-
Classification:
-
Very Soluble: Dissolves in < 0.5 mL.
-
Soluble: Dissolves in 0.5 - 1.0 mL.
-
Sparingly Soluble: Some dissolution, but solid remains at 1.0 mL.
-
Insoluble: No visible dissolution.
-
-
Repeat: Repeat steps 3-7 for each solvent.
Protocol: Determination of n-Octanol/Water Partition Coefficient (logP) via Shake-Flask Method
This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 107.
-
Phase Preparation:
-
Prepare a sufficient quantity of n-octanol and reagent-grade water (or a suitable buffer, e.g., pH 7.4 phosphate buffer, for drug discovery applications).
-
Pre-saturate the n-octanol by stirring it with water for 24 hours. Similarly, pre-saturate the water by stirring it with n-octanol.
-
Separate the two phases using a separatory funnel and allow them to stand until clear. This step is critical to prevent volume changes during the experiment.[8]
-
-
Stock Solution: Prepare a stock solution of the test compound in pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).
-
Partitioning:
-
In a suitable vessel (e.g., a glass centrifuge tube with a screw cap), combine a precise volume of the stock solution with a precise volume of the pre-saturated water. A phase volume ratio that ensures detectable concentrations in both phases should be used (e.g., 5 mL of octanol phase and 5 mL of aqueous phase).
-
Cap the vessel tightly and shake vigorously for 20-30 minutes at a constant temperature (e.g., 25 °C).
-
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.
-
Sampling and Analysis:
-
Carefully withdraw an aliquot from the n-octanol phase and an aliquot from the aqueous phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis Spectroscopy or HPLC). A calibration curve must be prepared for each phase.
-
-
Calculation:
Caption: Experimental workflow for logP determination via the shake-flask method.
References
Sources
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